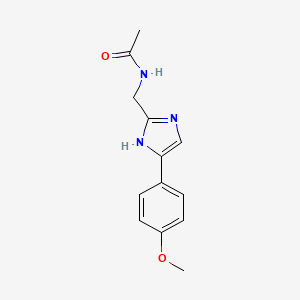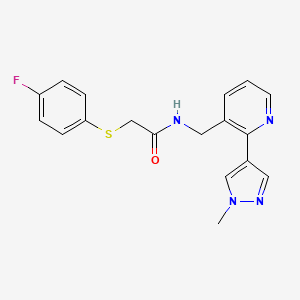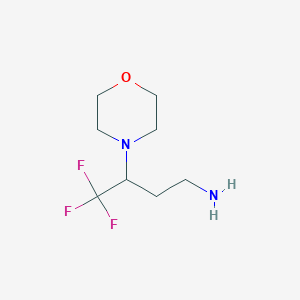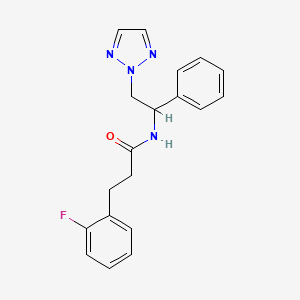![molecular formula C20H28ClN3O3 B2383140 (4E,7R,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-piperidine]-8,13-dione;hydrochloride CAS No. 2253619-97-3](/img/structure/B2383140.png)
(4E,7R,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-piperidine]-8,13-dione;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E,7R,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-piperidine]-8,13-dione;hydrochloride is a useful research compound. Its molecular formula is C20H28ClN3O3 and its molecular weight is 393.91. The purity is usually 95%.
BenchChem offers high-quality (4E,7R,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-piperidine]-8,13-dione;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4E,7R,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-piperidine]-8,13-dione;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The complex molecular structure of (4E,7R,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-piperidine]-8,13-dione; hydrochloride, allows for its utilization in various synthesis processes and structural analyses in the field of organic chemistry. For example, the synthesis of highly functionalized dispiro heterocycles has been reported, demonstrating the molecule's utility in creating compounds with potential antimicrobial and antitubercular properties (Dandia, Jain, & Laxkar, 2013). Similarly, the exploration of spiro and dispiro compounds via Mn(III)-based oxidation of tetracarbonyl compounds highlights the molecule's significance in generating diverse chemical structures with specific functionalities (Yokote, Nishikawa, Shibuya, Hisano, & Nishino, 2020).
Catalytic Properties and Reaction Mechanisms
The molecule's intricate design facilitates its use as a catalyst or reactant in chemical reactions, providing insights into reaction mechanisms and catalytic properties. For instance, the reaction of Spiro[4H-3, 1-benzoxazine-4, 4'-piperidin]-2(1H)-one derivatives with phosphorus oxychloride, yielding novel rearrangement products, showcases the molecule's potential in elucidating complex reaction pathways (Takai, Obase, & Teranishi, 1986).
Biological Evaluation and Potential Therapeutic Uses
The molecule's structural complexity also opens up possibilities for biological evaluation and the exploration of potential therapeutic uses. The discovery of antimycobacterial spiro-piperidin-4-ones, through atom economic and stereoselective synthesis, suggests the molecule's applicability in developing treatments for bacterial infections (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).
Structural and Biosynthetic Hypothesis Confirmation
In addition, studies on spiroketals from Pestalotiopsis fici, featuring chlorinated spiro skeletons, offer evidence for biosynthetic hypotheses involving diversified Diels-Alder reaction cascades. These studies underline the molecule's role in confirming structural and biosynthetic hypotheses within organic chemistry and biochemistry (Liu et al., 2013).
Propriétés
IUPAC Name |
(4E,7R,11S)-11-methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-piperidine]-8,13-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3.ClH/c1-15-13-22-19(25)20(10-6-11-21-14-20)9-4-5-12-26-17-8-3-2-7-16(17)18(24)23-15;/h2-5,7-8,15,21H,6,9-14H2,1H3,(H,22,25)(H,23,24);1H/b5-4+;/t15-,20-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIPBJRAAREGSX-FLKJHUFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)C2(CCCNC2)CC=CCOC3=CC=CC=C3C(=O)N1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC(=O)[C@]2(CCCNC2)C/C=C/COC3=CC=CC=C3C(=O)N1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E,7R,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-piperidine]-8,13-dione;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-Fluorophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone](/img/structure/B2383063.png)




![2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide](/img/structure/B2383075.png)
![ethyl 6-methyl-4-[(4-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2383076.png)

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2383079.png)
